Leucylvaline Leucylvaline Leucyl-valine, also known as L-V dipeptide or leu-val, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Leucyl-valine is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Leucyl-valine has been primarily detected in feces.
Brand Name: Vulcanchem
CAS No.: 100758-58-5
VCID: VC20742903
InChI: InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)
SMILES: CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N
Molecular Formula: C11H22N2O3
Molecular Weight: 230.3 g/mol

Leucylvaline

CAS No.: 100758-58-5

Cat. No.: VC20742903

Molecular Formula: C11H22N2O3

Molecular Weight: 230.3 g/mol

* For research use only. Not for human or veterinary use.

Leucylvaline - 100758-58-5

CAS No. 100758-58-5
Molecular Formula C11H22N2O3
Molecular Weight 230.3 g/mol
IUPAC Name 2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)
Standard InChI Key MDSUKZSLOATHMH-UHFFFAOYSA-N
SMILES CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N
Canonical SMILES CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N

Chemical Structure and Properties

Chemical Composition

Leucylvaline has a defined chemical composition that determines its behavior in biological systems:

PropertyValue
Chemical FormulaC11H22N2O3
Average Molecular Weight230.304 Da
Monoisotopic Molecular Weight230.16304258 Da
IUPAC Name2-(2-amino-4-methylpentanamido)-3-methylbutanoic acid
Traditional NameLeu-Val
Molecular FrameworkAliphatic acyclic compound

These physical characteristics influence how Leucylvaline interacts with biological systems and analytical instruments used in metabolomic research .

Structural Characteristics

Leucylvaline contains a peptide bond linking the carboxyl group of leucine to the amino group of valine. This creates a linear dipeptide with specific structural characteristics:

  • The N-terminal amino acid (leucine) retains a free amino group

  • The C-terminal amino acid (valine) maintains a free carboxyl group

  • The central peptide bond provides structural rigidity

  • Both constituent amino acids contribute their distinctive side chains:

    • Leucine provides a branched aliphatic side chain (isobutyl group)

    • Valine contributes a smaller branched aliphatic side chain (isopropyl group)

Both leucine and valine are classified as branched-chain amino acids (BCAAs), giving Leucylvaline unique physical and chemical properties compared to dipeptides containing amino acids from other classes.

Component Amino Acids

Leucine Properties

Leucine, one of the constituent amino acids in Leucylvaline, has significant biological importance as an essential branched-chain amino acid. Studies involving leucine have demonstrated its effects on various physiological processes, including blood coagulation. Research has shown that leucine can enhance blood coagulability in animal models, with observable effects at various dosages (5, 10, 20, and 30 mg/kg when administered intravenously) .

Specifically, one study found that leucine administration (10 mg/kg intravenously) resulted in a 21% increase in coagulation activity at 210 minutes post-injection in experimental models treated with warfarin . This suggests potential interactions between leucine metabolism and coagulation pathways, though the direct relevance to Leucylvaline remains to be established.

Valine Properties

Valine, the second component of Leucylvaline, is also an essential branched-chain amino acid with well-documented properties:

PropertyValueReference
Chemical FormulaC5H11NO2
Molecular Weight117.15 Da
Melting Point295-300°C (sublimation)
Water Solubility85 g/L (20°C)
Density1.23
Physical FormWhite crystalline powder
pH (100g/L in water at 20°C)5.5-6.5
Optical Activity[α]20/D +27.0±0.5°, c = 5% in 5 M HCl

In specialized applications, purified L-valine obtained through fermentation processes can contain extremely high concentrations of valine, with values reported between 965-980 g/kg . This high-purity form is typically used for biochemical research, nutritional supplementation, and pharmaceutical applications.

Biological Role of Leucylvaline

Metabolic Pathways

Leucylvaline primarily functions as an intermediate in protein catabolism. When proteins containing adjacent leucine and valine residues undergo partial hydrolysis, Leucylvaline may form transiently before complete breakdown into its constituent amino acids. The metabolic fate typically follows these pathways:

  • Formation during protein digestion in the gastrointestinal tract

  • Potential absorption through specialized dipeptide transporters

  • Further hydrolysis by dipeptidases to release free leucine and valine

  • Metabolism of individual amino acids through their respective pathways

Current research indicates that most dipeptides, including Leucylvaline, are relatively short-lived intermediates that quickly progress toward complete amino acid breakdown through specific degradation pathways .

Physiological Functions

While the exact physiological functions of Leucylvaline remain incompletely characterized, research on dipeptides generally suggests several potential roles:

The individual amino acids within Leucylvaline have well-documented physiological roles. Leucine serves as a key regulator of protein synthesis through the mTOR pathway and has demonstrated effects on blood coagulation processes . Valine contributes to energy production, muscle metabolism, and serves as a glucogenic amino acid that can be converted to glucose when needed.

Research Applications and Findings

Current Studies

Research involving Leucylvaline specifically remains limited, with most studies focusing on the broader category of dipeptides or on the individual amino acids leucine and valine. Current research applications include:

  • Metabolomic profiling: Identification and quantification of Leucylvaline in biological samples as potential biomarkers for various physiological or pathological states

  • Protein metabolism studies: Understanding the kinetics of protein breakdown through monitoring dipeptide formation and clearance

  • Nutritional science: Investigating the potential benefits of dipeptides as more bioavailable forms of essential amino acids

Analytical Methods for Leucylvaline Detection

Laboratory Techniques

Modern analytical chemistry employs several techniques for the identification and quantification of Leucylvaline in research settings:

  • Liquid chromatography coupled with mass spectrometry (LC-MS): Allows precise separation and identification of Leucylvaline in complex biological samples

  • Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed structural information and can be used for quantification in certain contexts

  • High-performance liquid chromatography (HPLC): Enables separation and quantification with appropriate detection methods

Standardization and Reference Materials

The Human Metabolome Database (HMDB) contains reference data for Leucylvaline, including molecular properties, spectral information, and structural data that can be used for accurate identification in research settings . These reference materials facilitate consistent identification across different laboratories and research contexts.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator